molecular formula C26H21NO B11550479 N-{(Z)-[4-(benzyloxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine

N-{(Z)-[4-(benzyloxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine

Cat. No.: B11550479
M. Wt: 363.4 g/mol
InChI Key: CZBSKSIEWSCAKU-UHFFFAOYSA-N
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Description

N-{(Z)-[4-(benzyloxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-[4-(benzyloxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine typically involves the condensation of 4-(benzyloxy)benzaldehyde with 1,2-dihydroacenaphthylen-5-amine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-[4-(benzyloxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{(Z)-[4-(benzyloxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{(Z)-[4-(benzyloxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)benzaldehyde: A precursor in the synthesis of the target compound.

    1,2-dihydroacenaphthylen-5-amine: Another precursor used in the synthesis.

    N-(4-benzyloxyphenyl)methylene-1,2-dihydroacenaphthylen-5-amine: A structurally similar compound with slight variations in the substituents.

Uniqueness

N-{(Z)-[4-(benzyloxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H21NO

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C26H21NO/c1-2-5-20(6-3-1)18-28-23-14-9-19(10-15-23)17-27-25-16-13-22-12-11-21-7-4-8-24(25)26(21)22/h1-10,13-17H,11-12,18H2

InChI Key

CZBSKSIEWSCAKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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